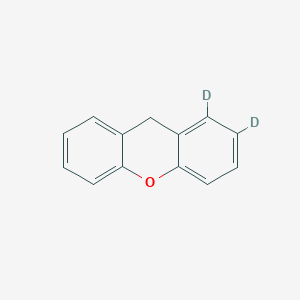

Xanthene-d2

Description

Significance of Deuterated Analogues in Chemical Science

The substitution of hydrogen with deuterium (B1214612), while seemingly a minor structural change, can have a significant impact on a molecule's properties. nih.govwikipedia.org This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can lead to a decreased rate of metabolic breakdown, a phenomenon that has been leveraged in drug discovery to improve the pharmacokinetic profiles of therapeutic agents. nih.govnih.gov The use of deuterium labeling also serves as a powerful tool in mechanistic studies, allowing researchers to trace the metabolic fate of compounds and elucidate reaction pathways. rsc.org The development of deuterated drugs, such as deutetrabenazine, which received FDA approval in 2017, highlights the therapeutic potential of this strategy. nih.gov

Overview of Xanthene Core Structure and its Chemical Versatility

Xanthene, a heterocyclic compound featuring a dibenzo[b,e]pyran core, is a versatile scaffold found in a wide array of synthetic and naturally occurring molecules. nih.gov Its rigid, tricyclic structure serves as a foundation for a diverse range of derivatives with applications in various fields, including medicinal chemistry, materials science, and as fluorescent probes. nih.govontosight.ai The xanthene core can be readily functionalized at multiple positions, allowing for the fine-tuning of its electronic and steric properties. nih.govrhhz.net This adaptability has led to the development of xanthene-based compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Furthermore, the inherent fluorescence of many xanthene derivatives makes them invaluable tools in biomedical imaging and sensor technology. ontosight.aiontosight.ai

Rationale for Deuteration in Xanthene Systems

The rationale for introducing deuterium into the xanthene framework stems from the desire to modulate its physicochemical and biological properties. The primary motivation is often to enhance metabolic stability. By replacing hydrogen atoms at sites susceptible to enzymatic oxidation with deuterium, the rate of metabolic clearance can be reduced, potentially leading to improved bioavailability and a longer duration of action for bioactive xanthene derivatives. google.com This "metabolic switching" can also alter the metabolic profile of a compound, potentially reducing the formation of toxic metabolites. nih.gov

In the context of fluorescent dyes, deuteration of the auxochromic groups in xanthene-based fluorophores has been shown to improve their brightness and photostability. acs.org This is attributed to the suppression of non-radiative decay pathways, such as twisted internal charge transfer (TICT). acs.org For instance, replacing the N-alkyl hydrogens in rhodamine dyes with deuterium can lead to higher fluorescence quantum yields. acs.org

A known synthesis method for Xanthene-d2 involves reacting xanthene with sodium hydride in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), followed by quenching with heavy water (D2O). rsc.org The purity and high degree of deuteration (greater than 99%) can be confirmed using techniques like 1H NMR spectroscopy. rsc.org

Scope and Focus of this compound Investigations in Contemporary Research

Current research on this compound and other deuterated xanthenes is multifaceted. One significant area of investigation is its use as a tool to study the kinetic isotope effect (KIE) in chemical reactions. rsc.org By comparing the reaction rates of xanthene and this compound, researchers can gain insights into the mechanisms of bond-breaking and bond-forming steps. For example, the KIE has been measured in the oxidation of xanthene by manganese(III)-hydroperoxo complexes to understand C-H bond activation. rsc.org

Furthermore, this compound is being explored for its potential as an inhibitor of certain enzymes. Some studies suggest that it can act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often overexpressed in cancer cells. biosynth.com The inhibitory activity of this compound is thought to disrupt protein synthesis and induce apoptosis in cancer cells. biosynth.com

The development of novel synthetic methodologies for preparing selectively deuterated xanthene derivatives remains an active area of research. These methods aim to provide efficient and versatile routes to a wide range of deuterated compounds for various applications. goums.ac.irrsc.org The photophysical properties of deuterated xanthene dyes are also a subject of ongoing study, with the goal of creating more robust and efficient fluorophores for advanced imaging techniques. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

24624-32-6 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1,2-dideuterio-9H-xanthene |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2/i1D,5D |

InChI Key |

GJCOSYZMQJWQCA-WQPYEJCJSA-N |

SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C31 |

Isomeric SMILES |

[2H]C1=CC=C2C(=C1[2H])CC3=CC=CC=C3O2 |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Xanthene D2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Assessment

NMR spectroscopy is an indispensable tool for the characterization of deuterated compounds, offering both qualitative and quantitative insights into the success and specificity of isotopic labeling.

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for assessing the purity of Xanthene-d2 and confirming the specific site of deuteration. In an unlabeled xanthene molecule, the methylene (B1212753) protons at the C9 position typically appear as a singlet in the ¹H NMR spectrum. The chemical shift (δ) of these protons is influenced by the surrounding aromatic rings and the ether linkage.

Upon successful deuteration to form this compound (9,9-dideuteroxanthene), the intensity of the C9 proton signal should decrease significantly. By integrating the residual signal of the C9 protons against a known internal standard or other non-deuterated protons in the molecule (the aromatic protons), the deuterium (B1214612) purity can be accurately calculated. bipm.org For a highly pure this compound sample (>98 atom% D), this signal may be indistinguishable from the baseline noise. sigmaaldrich.com

The position of deuteration is confirmed by the disappearance of the specific signal corresponding to the C9 methylene protons, while the signals for the aromatic protons remain unchanged. In cases of incomplete deuteration, a small residual singlet for the -CHD- group might be observed.

Furthermore, Deuterium NMR (²H NMR) can be employed as a complementary technique. wikipedia.org In a ²H NMR spectrum of this compound, a distinct peak will appear at a chemical shift almost identical to the proton signal of the C9 position in unlabeled xanthene, providing direct evidence and confirmation of the deuterium incorporation at the desired site. sigmaaldrich.com

| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Expected Observation in this compound |

|---|---|---|

| Aromatic Protons (Ar-H) | ~7.0-7.8 | Complex multiplet signals remain |

| Methylene Protons (C9-H₂) | ~4.0-5.8 mdpi.com | Signal intensity significantly reduced or absent |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous structural elucidation. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). princeton.edu In a xanthene derivative, COSY would show correlations between adjacent aromatic protons, helping to assign signals within each benzene (B151609) ring. It would also confirm the absence of coupling from the C9 position if deuteration is complete. beilstein-journals.orggithub.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond C-H correlation). princeton.edugithub.io This is particularly useful for assigning the carbon spectrum. For this compound, the carbon signal for C9 would be absent in a standard HSQC spectrum because it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu HMBC is crucial for connecting different fragments of a molecule. For a this compound derivative, correlations from the aromatic protons to the C9 carbon would still be observable, definitively confirming the connectivity and structure of the xanthene core, even without protons at the C9 position. uio.no

Together, these advanced methods provide a comprehensive map of the molecular structure, confirming both the core xanthene framework and the specific location of isotopic labeling. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly sensitive to changes in bond strength and atomic mass, making them ideal for studying the effects of isotopic substitution. nih.gov

The substitution of hydrogen with deuterium at the C9 position of xanthene results in predictable shifts in the vibrational frequencies associated with that position. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Since deuterium is approximately twice as heavy as hydrogen, the C-D bond has a larger reduced mass than the C-H bond.

This mass difference leads to a significant isotopic shift to lower wavenumbers (cm⁻¹) for vibrational modes involving the deuterium atoms. Specifically:

Stretching Vibrations (ν): The symmetric and asymmetric C-H stretching modes of the methylene group, typically found in the 2850-2960 cm⁻¹ region, will shift to approximately 2100-2200 cm⁻¹ for the C-D stretching modes in this compound. ajchem-a.com

Bending Vibrations (δ): The C-H scissoring and wagging modes (bends), which appear in the 1350-1470 cm⁻¹ region, will also shift to lower frequencies upon deuteration.

The observation of these new bands in the spectrum of this compound, coupled with the disappearance of the corresponding C-H vibrational bands, provides definitive proof of deuteration at the methylene bridge. ustc.edu.cn

| Vibrational Mode | Typical Frequency (cm⁻¹) for C-H | Predicted Frequency (cm⁻¹) for C-D |

|---|---|---|

| Symmetric/Asymmetric Stretch | 2850 - 2960 | ~2100 - 2200 |

| Bending (Scissoring/Wagging) | 1350 - 1470 | ~950 - 1050 |

The xanthene molecule contains a unique sp3-hybridized carbon atom at the C9 position, situated between two sp2-hybridized aromatic rings. This structural feature gives rise to specific vibrational modes. Research on the infrared spectrum of xanthene has identified weak absorption features around 3.42 µm, 3.43 µm, and 3.47 µm (corresponding to approximately 2924 cm⁻¹, 2915 cm⁻¹, and 2882 cm⁻¹, respectively). rsc.orgcmws-hamburg.de These bands are attributed to the C-H stretching vibrations of the sp3-hybridized -CH₂- group. rsc.orgcmws-hamburg.de

The deuteration of this position to form this compound provides a direct method to confirm this assignment. In the IR and Raman spectra of this compound, these specific bands would be absent, and new bands corresponding to C-D vibrations would appear at lower frequencies as described in section 3.2.1. This selective isotopic substitution acts as a powerful tool to isolate and identify the spectroscopic signatures originating specifically from the sp3-hybridized center within the larger molecule.

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy, typically conducted in the gas phase using microwave techniques, provides exceptionally precise information about the moments of inertia of a molecule. libretexts.org From these moments of inertia, a detailed molecular structure, including bond lengths and angles, can be determined with very high accuracy. researchgate.net

For a molecule like xanthene, which has a non-planar, butterfly-like structure, rotational spectroscopy reveals a set of three rotational constants (A, B, C) corresponding to the principal moments of inertia. rsc.orgcmws-hamburg.de These constants are inversely proportional to the moment of inertia.

When Xanthene is deuterated to form this compound, the total mass of the molecule increases, and the distribution of that mass changes. This alteration directly affects the moments of inertia. Since the deuterium atoms are located on the central carbon, their substitution will change all three principal moments of inertia, leading to a decrease in the values of the rotational constants A, B, and C. ajchem-a.com

By comparing the rotational constants of this compound with those of the parent isotopologue, researchers can precisely quantify the structural effects of deuteration and refine the equilibrium structure of the molecule. While direct experimental data for this compound is not widely published, studies on the parent xanthene and its ¹³C isotopologues have laid the groundwork for such an analysis. rsc.orgcmws-hamburg.de The expected changes can be reliably predicted based on the principles of molecular rotation. tcd.ie

| Rotational Constant | Value for Xanthene (MHz) cmws-hamburg.de | Predicted Change for this compound |

|---|---|---|

| A | 1638.1569 | Decrease |

| B | 856.8839 | Decrease |

| C | 620.0894 | Decrease |

Probing Conformational Dynamics and Tunneling Motions in Deuterated Xanthene

High-resolution rotational spectroscopy has been instrumental in elucidating the intricate structural dynamics of the xanthene (C₁₃H₁₀O) molecule. The structure of xanthene consists of three fused six-membered rings that are not in a flat arrangement. The two outer benzene rings are attached to a central ring that contains an oxygen atom and a methylene (-CH₂) group. cmws-hamburg.dersc.org This non-planar structure gives rise to a fascinating quantum mechanical phenomenon known as tunneling.

In the gas phase, the rotational spectrum of xanthene shows that the rotational transitions are split into two distinct components. cmws-hamburg.dersc.org This splitting is a direct consequence of a large-amplitude, out-of-plane bending motion of the two peripheral benzene rings. cmws-hamburg.dersc.org This motion allows the molecule to tunnel between two equivalent, non-planar conformations. The nature of this tunneling motion has been further confirmed through the study of its singly-substituted ¹³C isotopologues, which exhibit a similar splitting pattern in their rotational spectra. cmws-hamburg.dersc.org While direct spectroscopic studies on this compound are not extensively documented in the reviewed literature, the principles established from its isotopologues provide a strong foundation for predicting its behavior. Deuteration at the central methylene bridge would subtly alter the molecule's mass distribution and vibrational frequencies, which would, in turn, influence the tunneling barrier and the resulting splitting in the rotational spectrum. A large kinetic isotope effect (KIE) observed in reactions involving the abstraction of a hydrogen atom from xanthene suggests that C-H bond activation occurs via tunneling, a principle that would be directly affected by deuteration to this compound. scispace.com

Utilizing ¹³C and Deuterium Isotopologues for Mechanistic Insights into Molecular Flexibility

The use of isotopic labeling, particularly with ¹³C and deuterium (²H), is a powerful strategy for gaining detailed mechanistic insights into the molecular flexibility of complex molecules like xanthene. cmws-hamburg.dersc.org By systematically replacing specific atoms with their heavier isotopes, researchers can precisely track atomic positions and study their influence on molecular motion without significantly altering the electronic structure.

In the study of xanthene, the analysis of singly-substituted ¹³C isotopologues has been crucial. cmws-hamburg.dersc.org Observing the tunneling splitting in the rotational spectra of these isotopologues confirms that the large-amplitude motion involves the carbon backbone of the lateral rings. cmws-hamburg.dersc.org Each unique ¹³C substitution provides a different perspective on the collective motion, helping to map out the precise pathway of the conformational change.

Deuterium labeling is another key technique. For instance, the synthesis of this compound, where the two hydrogen atoms on the central methylene bridge are replaced with deuterium, provides a direct probe into the dynamics of the central ring. rsc.org This substitution increases the reduced mass associated with the bending vibration, which is expected to decrease the tunneling frequency and the corresponding splitting in the rotational spectrum. Comparing the spectra of normal xanthene, this compound, and ¹³C-xanthene allows for a detailed characterization of the forces and potential energy landscape governing the molecule's flexibility. This comparative approach is essential for building accurate theoretical models of the conformational dynamics. cmws-hamburg.dersc.orgmit.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

Absorption Characteristics of this compound Derivatives in Various Media

Xanthene-based dyes are renowned for their strong absorption in the visible region of the electromagnetic spectrum. nih.govicrc.ac.ir The absorption characteristics are dictated by the electronic structure of the xanthene core, which can be fine-tuned by chemical modifications. nih.gov The absorption spectra of xanthene derivatives, such as fluorescein (B123965) and rhodamines, are influenced by the solvent environment, a phenomenon known as solvatochromism. icrc.ac.ir For example, one study showed that a synthesized xanthene-based reactive dye exhibited positive solvatochromism, with absorption maxima ranging from 465 nm to 490 nm in solvents of varying polarity like water, DMF, methanol, and acetone. icrc.ac.ir

While specific data for this compound is not prevalent, studies on related deuterated compounds, particularly deuterated rhodamine dyes, provide significant insights. Rhodamines are derivatives of xanthene. nih.gov Research has shown that deuteration of the alkylamino groups attached to the xanthene backbone can lead to an increase in the molar absorption coefficient. escholarship.org This enhancement is attributed to a reduction in the electron-donating strength of the substituent, which suppresses non-radiative decay pathways. escholarship.org The length of the conjugated double-bond system in organic molecules significantly influences the absorption peak wavelengths; larger systems tend to shift absorption to longer wavelengths. shimadzu.com

The following table summarizes the absorption maxima of a xanthene-based dye in different solvents, illustrating the effect of the medium.

| Solvent | Absorption Maximum (λmax) |

| Water | 465 nm |

| Methanol | 480 nm |

| Acetone | 485 nm |

| DMF | 490 nm |

| Data sourced from a study on a xanthene-based bi-functional reactive dye. icrc.ac.ir |

Impact of Deuteration on Photophysical Properties: Quantum Yields and Photostability

Deuteration is a well-established strategy for enhancing the photophysical properties of fluorescent dyes, including those based on a xanthene core. nih.govacs.org The primary benefits are an increase in fluorescence quantum yield (Φf) and improved photostability. rsc.orgacs.orgnih.gov The fluorescence quantum yield represents the efficiency of the fluorescence process, and a higher value indicates a brighter fluorophore.

The mechanism behind this improvement involves the kinetic isotope effect. Replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond slows down non-radiative decay processes that compete with fluorescence. rsc.org These non-radiative pathways, such as twisted internal charge transfer (TICT) and intersystem crossing, often involve vibrational modes of C-H bonds. escholarship.orgacs.org By substituting hydrogen with the heavier deuterium isotope, the energy required to activate these vibrational modes increases, thus making fluorescence a more favorable decay pathway. rsc.org

Studies on deuterated rhodamine and silicon-rhodamine (SiR) dyes, which are xanthene derivatives, have demonstrated this effect concretely. For example, deuterating the N-alkyl groups of tetramethylrhodamine (B1193902) (TMR) increased its quantum yield from 0.43 to 0.51 and also resulted in slower photobleaching rates. rsc.org Similarly, deuterated SiR (SiR-d12) showed an increased quantum yield from 0.35 to 0.46 and a longer fluorescent lifetime compared to its non-deuterated counterpart. rsc.org This strategy has been shown to be a general method for improving the performance of various classes of fluorophores for applications in advanced fluorescence microscopy. acs.orgacs.orgnih.gov

The table below presents a comparison of photophysical properties for deuterated and non-deuterated rhodamine derivatives.

| Compound | Quantum Yield (Φf) | Brightness (ε × Φf × 10⁻³) | Fluorescent Lifetime (τ) (ns) |

| TMR | 0.43 | 34 | 2.3 |

| TMR-d12 | 0.51 | 46 | 2.6 |

| SiR | 0.35 | 49 | 2.9 |

| SiR-d12 | 0.46 | 72 | 3.5 |

| Data sourced from a study on N-methyl deuterated rhodamines. rsc.org |

Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. It allows for the precise determination of isotopic purity and provides detailed information about the molecule's structure through fragmentation analysis. silantes.comnih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their exact mass. nih.govresearchgate.net

To determine the isotopic purity of a deuterated compound, a sample is analyzed by HRMS, and the relative abundances of the different H/D isotopolog ions (from the fully hydrogenated D0 to the fully deuterated Dn) are measured. nih.gov This allows for the calculation of the percentage of the desired deuterated species. nih.govalmacgroup.com This method is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of xanthene and its derivatives is influenced by the core tricyclic structure. unipi.it While specific fragmentation pathways for this compound are not detailed in the provided search results, studies on related compounds like xanthine (B1682287) (a different but structurally related purine (B94841) derivative) show that fragmentation often involves processes like retro-Diels-Alder (RDA) reactions and losses of small neutral molecules such as CO. nih.gov In this compound, the presence of deuterium atoms would result in characteristic mass shifts in the fragment ions, which can be used to confirm the location of the deuterium labels on the methylene bridge. In-source fragmentation, a process that occurs within the ion source of the mass spectrometer, can also provide fragmentation patterns similar to low-energy MS/MS spectra. nih.gov

Surface-Enhanced Raman Scattering (SERS) of Xanthene Isotopologues

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto nanostructured metal surfaces. rsc.orgspectroscopyonline.com The use of isotopologues, such as deuterated derivatives of xanthene dyes, has become a critical methodology in SERS studies for several reasons. nih.govnih.govacs.org

Firstly, isotopologues serve as ideal internal standards for quantitative SERS analysis. spectroscopyonline.comnih.gov Since deuterated and non-deuterated versions of a molecule have nearly identical chemical and physical properties, they adsorb to the SERS substrate in the same way. spectroscopyonline.comresearchgate.net However, their Raman spectra exhibit distinct, shifted peaks due to the mass difference between hydrogen and deuterium. By comparing the intensity of a Raman band from the analyte with the corresponding shifted band from a known amount of its deuterated isotopologue, a highly accurate and reproducible quantification can be achieved. nih.gov This technique, known as Isotope Dilution SERS (IDSERS), has been demonstrated using isotopologues of Rhodamine 6G (R6G), a prominent xanthene dye. nih.govnih.gov

Secondly, SERS studies comparing a molecule and its isotopologue help in the definitive assignment of vibrational modes. For example, in a study of R6G and its phenyl-ring deuterated isotopologue R6G-d4, researchers were able to assign lower-frequency vibrational modes by observing which peaks shifted upon deuteration. aip.org Vibrations involving the deuterated part of the molecule show a clear isotopic shift, while modes localized on other parts, like the xanthene ring, remain unaffected. aip.org This allows for a precise correlation between specific Raman peaks and the molecular motions that cause them. Such studies have been crucial in understanding the interaction and orientation of xanthene dyes on metal surfaces. aip.orgacs.org

| Compound | Characteristic Raman Peak (cm⁻¹) |

| Rhodamine 6G | 615 |

| D8 dimer (R6G) | 603 |

| Data sourced from a study on multimeric Rhodamine dyes for SERS. acs.org |

Vibrational Mode Assignment and Vibronic Coupling Effects

The assignment of vibrational modes in a molecule provides fundamental insights into its structural dynamics. For a molecule like this compound, this process involves correlating experimentally observed spectral peaks from techniques like Infrared (IR) and Raman spectroscopy with specific atomic motions within the molecule. libretexts.org This assignment is typically complex for polyatomic molecules and often relies on quantum chemical calculations to connect vibrational frequencies with their corresponding atomic motions. researchgate.net

Isotopic substitution is a powerful tool in vibrational spectroscopy for aiding in mode assignment. libretexts.org When a hydrogen atom is replaced by its heavier isotope, deuterium, as in this compound, the mass of that specific nucleus is doubled. This change in mass alters the reduced mass of the vibrating groups containing deuterium without significantly affecting the force constant of the chemical bonds. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, vibrational modes involving the substituted deuterium atoms will exhibit a frequency downshift compared to the corresponding modes in the non-deuterated isotopologue. libretexts.org The largest shifts are observed for modes where the deuterium atom has the largest amplitude of motion, such as C-H (or C-D) stretching and bending vibrations. For instance, the replacement of hydrogen with deuterium in polyaniline results in significant downshifts for C-H bending and N-H bending modes. libretexts.org

Below is an illustrative table of expected vibrational mode assignments for Xanthene, with a comparison to the predicted shifts for this compound, where deuteration occurs at the central methylene bridge. The assignments are based on known characteristic frequencies for aromatic and heterocyclic compounds.

Table 1: Comparison of characteristic vibrational frequencies for Xanthene and the expected shifts upon deuteration to form this compound. Frequencies are approximate and serve for illustrative purposes.

Beyond simple vibrational analysis, the xanthene skeleton is known to exhibit significant vibronic coupling , which is the interaction between electronic transitions and vibrational modes. researchgate.netyoutube.com This coupling can influence the intensity and shape of absorption and emission spectra. youtube.com Research has shown that the vibrational modes of the xanthene skeleton couple strongly with the S₀–S₁ electronic transition. researchgate.net Advanced spectroscopic techniques have enabled the observation of not only the primary electronic transition (0–0) but also transitions involving vibrational excitations (0–1), providing a more sensitive probe of electronic spectra and the coupling between electronic and vibrational states. researchgate.net The temperature dependence of these spectral features is a key indicator of vibronic coupling effects. youtube.com

Single Molecule SERS Investigations with Deuterated Probes

Surface-Enhanced Raman Spectroscopy (SERS) is a technique capable of amplifying the weak Raman scattering signal by several orders of magnitude, enabling the detection of molecules at extremely low concentrations, down to the single-molecule level. rsc.orgwpmucdn.com In single-molecule SERS (SM-SERS) studies, identifying the signal of a single target molecule against a background of other species or impurities presents a significant challenge. wgtn.ac.nz

The use of isotopically labeled probe molecules, such as deuterated xanthenes, offers a powerful strategy to overcome this issue. acs.org Deuteration shifts the vibrational frequencies of specific bonds (e.g., C-D modes) to a region of the spectrum that is often less congested, known as the "silent region" (typically 1800-2800 cm⁻¹). nih.gov This spectral separation provides a clear and unambiguous fingerprint of the probe molecule, distinguishing it from non-deuterated analytes, contaminants, or the inherent background from cellular components. wgtn.ac.nznih.gov

This approach has been validated in bianalyte SERS experiments, where a molecule and its deuterated isotopologue are studied simultaneously to probe the fundamentals of SERS enhancement and to verify single-molecule detection. wgtn.ac.nz For instance, studies have successfully used pairs like rhodamine 6G (R6G-d0) and its deuterated form (R6G-d4) or adenine (B156593) and its isotopically substituted partner. wgtn.ac.nzacs.org The distinct spectral signatures of the deuterated and non-deuterated species allow for their simultaneous detection and quantification, serving as a robust internal standard. acs.org

The application of deuterated xanthene probes in SM-SERS follows the same principle. By monitoring the unique vibrational signature of the C-D bonds in this compound, researchers can:

Confirm the presence of single xanthene molecules on a plasmonic substrate.

Study the behavior and interactions of individual molecules without spectral interference. researchgate.net

Quantify analytes with high precision by using the deuterated species as an internal standard. acs.org

The ability to track a distinct, isolated peak corresponding to the deuterated probe enhances the reliability and specificity of SM-SERS for probing chemical reactions and molecular dynamics at the single-molecule level. researchgate.net

Table of Mentioned Chemical Compounds

Theoretical and Computational Studies of Xanthene D2

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for investigating the properties of molecules like Xanthene-d2. These methods allow for detailed analysis of the electronic structure, spectroscopic characteristics, and reactivity of this deuterated compound.

Computational studies employing DFT methods, such as B3LYP, are frequently used to determine the optimized geometry and electronic structure of xanthene and its derivatives. uva.nlosti.govrsc.org For this compound, geometric optimizations are performed to find the most stable arrangement of atoms in the molecule. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. While specific geometric parameters for this compound are not extensively detailed in the provided results, the methodologies for such calculations are well-established. For instance, geometry optimizations have been carried out for related xanthene systems using functionals like B3LYP with basis sets such as def2-SVP and def2-TZVP. uva.nlrsc.org These calculations are often performed considering solvent effects, for example, using the conductor-like polarizable continuum model (CPCM) or the COSMO model. uva.nlrsc.org The stability of the optimized structures is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. uva.nlrsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in Xanthene Studies

| DFT Functional | Basis Set | Application |

| B3LYP | def2-TZVP | Geometry Optimization, Frequency Analysis |

| B3LYP | def2-SVP | Geometry Optimization |

| M06-2X-D3 | - | Energetics and Structural Consideration |

| PBE0-D3 | - | Energetics and Structural Consideration |

This table is illustrative of methods used for similar compounds and provides a basis for understanding the computational approaches applicable to this compound.

TD-DFT calculations are instrumental in predicting the spectroscopic properties of molecules, including Infrared (IR) and UV-Vis absorption spectra. polimi.itunibo.itrsc.org For this compound, theoretical calculations of its IR spectrum would show shifts in vibrational frequencies involving the deuterium (B1214612) atoms compared to its non-deuterated counterpart, particularly in the C-D stretching and bending modes. While specific calculated IR frequencies for this compound were not found, studies on similar molecules like xanthine (B1682287) have utilized DFT (B3LYP) and MP2 methods to assign N-H stretching vibrations, a process that would be analogous for C-D vibrations in this compound. rsc.orgnih.gov

UV-Vis absorption spectra, which correspond to electronic transitions, can also be predicted using TD-DFT. polimi.itfigshare.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For xanthene derivatives, TD-DFT has been used to investigate their excited-state properties. goums.ac.ir The predicted spectra are often in good agreement with experimental data obtained from techniques like UV-Vis spectroscopy. osti.govunibo.it

Table 2: Predicted Spectroscopic Data for a Generic Xanthene Derivative (Illustrative)

| Spectroscopic Parameter | Calculated Value | Method/Basis Set |

| Main IR Frequency (C-H Stretch) | ~3000 cm⁻¹ | B3LYP/6-31G(d,p) |

| UV-Vis λmax | ~290 nm | TD-DFT/B3LYP |

Note: These are representative values for a xanthene core and would differ for this compound, especially in the IR spectrum due to the C-D bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. farmaciajournal.com The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's stability and reactivity. scirp.orgfarmaciajournal.com

For xanthene dyes, studies have shown that the HOMO is often localized on the aromatic rings of the xanthene moiety, while the LUMO is typically found on the central pyran ring. researchgate.net This distribution of frontier orbitals is crucial for understanding charge transfer processes within the molecule upon electronic excitation. researchgate.net Natural Bonding Orbital (NBO) analysis is another computational technique used to study charge transfer and delocalization of electron density. researchgate.net While specific HOMO-LUMO energy values for this compound are not provided in the search results, the methodologies for their calculation are well-established within the framework of DFT. scirp.orgjchemrev.com

Table 3: Calculated Frontier Orbital Energies for a Xanthene Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

These values are illustrative and would be specific to the computational method and the exact structure of this compound.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. orscience.rutandfonline.commdpi.com For a molecule like xanthene, which has a flexible, butterfly-like structure, MD simulations can reveal the dynamics of its ring-puckering and other conformational motions. researchgate.net

Conformational analysis, often performed in conjunction with DFT calculations, helps to identify the most stable conformers of a molecule and the energy barriers between them. researchgate.netmdpi.comcwu.edu For xanthene-based dimers, DFT calculations have been used to evaluate the rotational barriers of the xanthene moieties. researchgate.net Such studies are relevant for understanding the structural flexibility of this compound. While specific MD simulation results for this compound were not found, the techniques have been applied to study the interaction of xanthene dyes with lipid membranes, demonstrating the utility of this approach in understanding the behavior of xanthene derivatives in complex systems. orscience.ru

Quantum Chemical Topology Methods (QTAIM, ELF, LOL) for Bonding Characterization

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize chemical bonds and non-covalent interactions. researchgate.netnumberanalytics.comarxiv.org By analyzing the topological properties of the electron density at bond critical points (BCPs), one can gain insights into the nature and strength of chemical bonds. researchgate.net

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are other quantum chemical topology methods that provide information about electron localization and bonding. researchgate.net These methods are used to visualize and quantify the regions of space where electrons are paired, corresponding to covalent bonds, lone pairs, and atomic cores. For a novel xanthene-containing compound, QTAIM, ELF, and LOL have been employed to investigate the nature of its bonding and van der Waals interactions. researchgate.net These methods could be similarly applied to this compound to provide a detailed picture of its chemical bonding, including the character of the C-D bonds.

Computational Approaches to Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For this compound, the replacement of hydrogen with deuterium at the 9-position can lead to a significant KIE in reactions involving the cleavage of the C-H/C-D bond. Computational methods, particularly DFT, are widely used to calculate and interpret KIEs. nih.govmdpi.comnih.gov

Theoretical calculations can help to elucidate reaction mechanisms by comparing computed KIEs with experimental values. nih.govic.ac.uk For example, in H-abstraction reactions involving xanthene, DFT calculations have been used to show that the KIE is a sensitive probe of the reaction's transition state geometry and spin state. nih.gov Large KIE values are often indicative of quantum mechanical tunneling, which can also be modeled computationally. nih.gov Studies on enzyme systems like xanthine oxidase also utilize computational approaches to understand solvent KIEs and their implications for electron transfer mechanisms. nih.govresearchgate.net While a specific calculated KIE for a reaction of this compound is not detailed, the theoretical frameworks for such calculations are well-established and have been applied to similar systems. nih.govresearchgate.net

Mechanistic Investigations Involving Xanthene D2

Kinetic Isotope Effect (KIE) Studies using Xanthene-d2

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. In the case of this compound, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) at the reactive C9 position leads to a significant mass change, which can measurably affect the reaction rate if the C-H/C-D bond is cleaved in the rate-determining step.

The primary application of this compound in mechanistic chemistry is to determine whether the scission of the C-H bond at the 9-position is the rate-determining step of a reaction. A primary kinetic isotope effect, typically expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), i.e., kH/kD, greater than 1, is indicative of the C-H bond being broken in the slowest step of the reaction.

Theoretical studies, such as those involving density functional theory (DFT) calculations, have been employed to predict the magnitude of the KIE in hydrogen abstraction reactions from xanthene. For instance, in the H-abstraction by heme Compound II complexes, different reaction pathways exhibit distinct calculated KIE values. These theoretical investigations help in interpreting experimental results and refining the understanding of transition state geometries and reaction pathways.

Table 1: Calculated Kinetic Isotope Effects (KIE) for the H-abstraction from Xanthene by a Heme Compound II Complex

| Pathway | Transition State Geometry | Calculated KIE (kH/kD) |

|---|---|---|

| ³Hπ | Bent | 48-200 |

| ³Hσ | Linear | 23-51 |

| ⁵Hσ | Linear | 3-9 |

Data sourced from theoretical calculations on H-abstraction reactions.

The significant variation in the predicted KIE values for different spin states and transition state geometries highlights the sensitivity of this parameter to the reaction mechanism. Experimental determination of the KIE for the reaction of this compound with such complexes would allow for a direct comparison with these theoretical values, thereby providing strong evidence for the operative reaction pathway.

This compound is also instrumental in distinguishing between proton transfer, hydrogen atom transfer (HAT), and hydride transfer mechanisms. The magnitude of the KIE can provide clues about the nature of the particle being transferred in the transition state.

Proton Transfer: In reactions where a proton is abstracted by a base, the KIE can be substantial, particularly if the proton is symmetrically shared between the donor and acceptor in the transition state.

Hydride Transfer: The transfer of a hydride ion (H⁻) from the C9 position of xanthene to an acceptor is another process where a significant primary KIE is expected. The breaking of the C-H bond is central to this process, and thus, comparing the rates of reaction for xanthene and this compound can confirm the involvement of this step in the reaction mechanism.

While specific experimental data on KIEs for proton or hydride transfer directly from this compound are not abundant in the literature, the principles of KIE analysis are well-established. An experimentally observed kH/kD value significantly greater than 1 would strongly support a mechanism where the cleavage of the C-H/C-D bond is rate-limiting.

Solvent kinetic isotope effects (SKIEs) are observed when the solvent is changed from, for example, H₂O to D₂O. While this does not involve the isotopic labeling of the xanthene molecule itself, studies involving this compound in different isotopic solvents can provide further mechanistic details. For instance, if a proton from the solvent is involved in the reaction mechanism, changing the isotopic composition of the solvent can affect the reaction rate.

If the reaction of this compound were to be studied in a series of deuterated solvents, one could dissect the contributions of the substrate KIE and the SKIE. This would allow for a more detailed picture of the transition state, including the role of solvent molecules in the proton/hydride transfer steps. Inverse solvent isotope effects (kH₂O/kD₂O < 1) can sometimes be observed and are often indicative of a pre-equilibrium step involving the solvent prior to the rate-determining step.

Redox Mechanisms and Electron Transfer Processes

Xanthene and its derivatives can participate in a variety of redox reactions. The use of this compound can help in elucidating the mechanisms of these electron transfer processes, particularly when they are coupled with proton or hydrogen atom transfer.

The oxidation of xanthene can be effected by various oxidizing agents, including metal-hydroperoxo complexes and osmium tetroxide. The mechanism of these reactions often involves the cleavage of a C-H bond at the 9-position. By using this compound, it is possible to probe whether this C-H bond activation is part of the rate-determining step of the oxidation.

For example, in a reaction with a metal-hydroperoxo complex, if the reaction proceeds via a hydrogen atom abstraction mechanism, a significant KIE would be expected. The observation of a large kH/kD value would support a mechanism where the metal-oxo species abstracts a hydrogen atom from the C9 position of xanthene in the rate-limiting step. Conversely, a KIE close to unity would suggest that the C-H bond is not broken in the slowest step, pointing towards alternative mechanisms such as an initial electron transfer followed by a rapid proton loss.

Xanthene derivatives, particularly xanthene dyes, are well-known for their rich photochemistry and are often used as photosensitizers in various chemical transformations. The excited states of these molecules can undergo a variety of reactions, including electron transfer and energy transfer.

While the primary chromophore of xanthene dyes does not directly involve the C-H bonds at the 9-position of the xanthene core, deuteration at this position could potentially influence the photophysical properties and photoreactivity in subtle ways. For instance, the vibrational modes associated with the C-D bonds will have lower frequencies than those of the C-H bonds. This difference in vibrational energy levels could affect the rates of non-radiative decay processes, such as intersystem crossing and internal conversion, from the excited state.

In the context of photocatalysis, where a xanthene-based photosensitizer might be involved in hydrogen atom abstraction from a substrate, the use of a deuterated photosensitizer itself is less common. However, if this compound were used as a substrate in a photocatalytic reaction, the observation of a KIE would provide evidence for the involvement of C-H bond cleavage in the photocatalytic cycle. For example, in the photocatalytic degradation of xanthene derivatives, determining the KIE could help to understand the initial steps of the degradation mechanism.

Mechanisms of this compound in Catalytic Cycles

The use of deuterated substrates is a cornerstone of mechanistic chemistry, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. For C-H bond activation, comparing the reaction rate of xanthene with that of this compound can reveal whether the C-H bond is broken in the rate-determining step of the reaction.

Theoretical studies, specifically using Density Functional Theory (DFT) calculations, have highlighted the potential of KIEs to probe H-abstraction reactions involving xanthene. These calculations have shown that different potential reaction pathways and transition states exhibit distinct and characteristic KIE values. For instance, in reactions with certain heme Compound II complexes, three potential pathways were identified: a quintet σ-pathway, a triplet σ-pathway, and a triplet π-pathway, each with a unique transition state geometry. The calculated KIEs for these pathways were found to be significantly different, with values ranging from small (3-9) to very large (48-200) nih.gov. This theoretical framework underscores how experimental KIE data obtained using this compound can selectively identify the operative reactive spin state and the geometric features of the transition state nih.gov.

Experimentally, dideuterated-xanthene (this compound) has been employed as a mechanistic probe in catalytic C–H amination reactions. By using this compound, researchers can investigate whether the C-H bond cleavage is the rate-limiting step and elucidate the nature of the intermediate species involved in the catalytic cycle. A significant difference in the reaction rate between the deuterated and non-deuterated xanthene would provide strong evidence for the involvement of C-H bond activation in the turnover-limiting step of the catalytic process.

The following table summarizes the theoretically predicted KIE values for different H-abstraction pathways from xanthene, illustrating how this compound can be used to distinguish between them.

| Pathway | Transition State Geometry | Predicted KIE Range |

| Quintet σ-pathway (5Hσ) | Linear | 3-9 |

| Triplet σ-pathway (3Hσ) | Linear | 23-51 |

| Triplet π-pathway (3Hπ) | Bent | 48-200 |

This data is derived from DFT calculations on H-abstraction reactions of porphyrin-Compound II species with xanthene. nih.gov

Investigation of Xanthene Rearrangements and Photoproduct Formation

Xanthene and its derivatives are known to undergo photochemical reactions, leading to degradation and the formation of various photoproducts. Understanding the mechanisms of these rearrangements is crucial, and isotopic labeling with this compound provides a precise method for tracking the fate of the hydrogen atoms during these complex transformations.

Upon extensive irradiation with visible light in aqueous solutions, xanthene dyes have been shown to degrade, liberating carbon monoxide chemrxiv.org. This process involves a multistep degradation that results in a number of low-mass secondary photoproducts. The identification of these products is a key step in piecing together the degradation pathway.

Identified Photoproducts from Xanthene Dye Degradation:

| Photoproduct | Chemical Formula |

| Phthalic Acid | C₈H₆O₄ |

| Formic Acid | CH₂O₂ |

| Carbon Monoxide | CO |

These products were identified in irradiated aqueous solutions of xanthene dyes. chemrxiv.org

While studies on the photolysis of xanthene dyes have identified these end products, the intricate skeletal rearrangements that lead to their formation are not fully understood. This is where a mechanistic investigation using this compound would be invaluable. By strategically placing deuterium atoms on the xanthene core, researchers could trace the origin of the atoms in the resulting photoproducts. For example, by analyzing the isotopic composition of the formic acid and phthalic acid formed from the photolysis of this compound, one could determine which parts of the original xanthene molecule contribute to their formation.

Deuterium labeling experiments are a well-established method for investigating skeletal rearrangements in photoredox catalysis that lead to the formation of highly functionalized xanthenes researchgate.net. The insights gained from such experiments are critical for understanding the reaction mechanism. In the context of photoproduct formation, a study involving this compound would allow for a detailed mapping of the bond cleavage and rearrangement sequence, providing conclusive evidence for the proposed degradation pathways.

Applications of Deuterated Xanthene in Advanced Materials and Catalysis

Xanthene-d2 in Materials Science

The rigid, planar structure of the xanthene core, combined with its favorable electronic properties, makes it an excellent scaffold for a variety of advanced materials. Deuteration of this scaffold is a promising strategy to further enhance the performance and longevity of these materials.

Development of Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) have become ubiquitous in modern displays and lighting due to their superior color quality, flexibility, and efficiency. However, the operational lifetime, particularly of blue-emitting materials, remains a significant challenge. The high energy of blue light can lead to chemical degradation of the organic molecules over time.

Deuteration of the organic compounds used in OLEDs has emerged as a key strategy to address this issue. isotope.comisowater.com By replacing C-H bonds with stronger C-D bonds, the rate of chemical degradation can be significantly reduced, leading to a longer device lifetime. deutramed.com Research has shown that this approach can extend the lifetime of OLED components by a factor of five to twenty without negatively impacting other device properties. isotope.com

While specific research on this compound in OLEDs is emerging, the principles of deuteration are broadly applicable. Xanthene derivatives, such as spiro[fluorene-9,9′-xanthene] (SFX), are already utilized as host materials in high-performance OLEDs due to their high triplet energy and good thermal stability. nih.govresearchgate.net The introduction of deuterium (B1214612) into the xanthene framework of these host materials could further enhance their stability, leading to more robust and long-lasting OLED devices.

Table 1: Impact of Deuteration on OLED Performance

| Property | Effect of Deuteration | Rationale |

| Device Lifetime | Increased (5-20 fold) isotope.comisowater.com | Stronger C-D bonds slow chemical degradation. deutramed.com |

| Efficiency | Improved isotope.com | Reduced non-radiative decay pathways. |

| Color Purity | Optimized clearsynthdeutero.com | Enhanced stability of the emitting molecules. |

| Flexibility | Enhanced deutramed.com | Thinner and more durable organic layers are possible. |

This table provides an interactive summary of the general benefits of deuteration in OLED materials, which are applicable to xanthene-based systems.

Design of Advanced Dyes and Luminescent Materials

Xanthene dyes, such as fluorescein (B123965) and rhodamine, are renowned for their high fluorescence quantum yields and photostability, making them indispensable in applications ranging from biological imaging to laser technology. rsc.orgtcichemicals.comalfachemic.com However, even these robust dyes can undergo photodegradation under intense or prolonged irradiation.

Deuteration has been shown to be a valuable strategy for enhancing the emission efficacy and photostability of fluorescent dyes. uzh.chbiorxiv.org Replacing hydrogen with deuterium can suppress non-radiative decay pathways, leading to higher quantum yields and longer fluorescence lifetimes. uzh.ch For instance, the deuteration of N-methyl substituents in rhodamine dyes resulted in a significant increase in their brightness. nih.gov

Applying this concept to the xanthene core itself, this compound-based dyes are expected to exhibit superior photophysical properties. This could lead to the development of next-generation fluorescent probes with enhanced sensitivity for bioimaging and more stable dyes for use in dye-sensitized solar cells and laser applications. tcichemicals.com

Table 2: Photophysical Properties of Standard vs. Potentially Deuterated Xanthene Dyes

| Parameter | Standard Xanthene Dyes | Expected for this compound Dyes |

| Fluorescence Quantum Yield | High | Higher uzh.ch |

| Photostability | Good | Excellent |

| Fluorescence Lifetime | ~4 ns nih.gov | Longer uzh.ch |

| Non-Radiative Decay Rate | Low | Lower uzh.ch |

This interactive table compares the known properties of xanthene dyes with the expected improvements upon deuteration of the core structure.

Photothermally Active Materials

Photothermal therapy (PTT) is a non-invasive cancer treatment that utilizes agents that can convert light energy into heat to ablate tumor cells. nih.gov Xanthene-based dyes have been engineered to operate in the near-infrared (NIR) region, allowing for deeper tissue penetration, and have shown promise as photothermal agents. nih.govnih.govresearchgate.net

The efficiency of a photothermal agent is determined by its photothermal conversion efficiency (PCE), which is the effectiveness of converting absorbed light into heat. Molecular engineering of xanthene dyes, for instance by introducing electron-withdrawing groups, can boost the non-radiative decay rate, thereby enhancing the PCE. researchgate.net

While direct studies on this compound in photothermal materials are not yet widely reported, the enhanced stability afforded by deuteration could be beneficial. A more photostable photothermal agent would be less prone to bleaching and could maintain its therapeutic efficacy over longer treatment times or multiple exposures. This could lead to more effective and reliable photothermal therapies.

Catalysis employing this compound Analogues

The rigid xanthene scaffold provides a well-defined three-dimensional structure that is ideal for the design of catalysts. Its derivatives have been successfully employed in various catalytic applications, from organocatalysis to heterogeneous catalysis. The introduction of deuterium can fine-tune the electronic and steric properties of these catalysts, potentially leading to improved activity and selectivity.

Anion-Binding and Hydrogen-Bonding Catalysis with Xanthene Scaffolds

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. Hydrogen bonding and anion-binding are key interaction modes in many organocatalytic systems. illinois.edudntb.gov.ua

Derivatives of xanthene have been shown to be effective scaffolds for anion-binding catalysts. For example, xanthene-4,5-diamine derivatives have been synthesized and examined in the cyclization of substituted furans onto N-acyliminium ions, showing good conversion rates. nih.govnih.gov These catalysts operate by forming specific, non-covalent interactions with anionic intermediates or transition states, thereby stabilizing them and accelerating the reaction.

The xanthene framework has also been used in hydrogen-bonding catalysis. nih.gov In this mode of activation, the catalyst donates hydrogen bonds to a substrate, typically a carbonyl or imine group, which lowers its LUMO energy and facilitates nucleophilic attack. illinois.edu The precise geometry of the xanthene scaffold helps to pre-organize the catalytic groups and the substrate for efficient catalysis. While the direct impact of deuterating the xanthene backbone in these catalysts has yet to be fully explored, it could subtly alter the strength and nature of these non-covalent interactions, potentially influencing the catalyst's efficacy and enantioselectivity.

Heterogeneous Catalysis: Role of Xanthene Derivatives in Novel Catalyst Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The synthesis of xanthene derivatives itself is often achieved using heterogeneous catalysts. mdpi.com

Various novel catalyst systems have been developed for the synthesis of xanthenes, including metal ion-exchanged zeolites and copper sulfide (B99878) quantum dots. rsc.orgrsc.org These methods offer environmentally friendly and efficient routes to this important class of compounds. The xanthene core is a key structural motif in many valuable products, and improving the catalytic systems for their synthesis is an ongoing area of research.

While this compound is the product in these syntheses rather than the catalyst, the study of these catalytic systems provides insight into the formation of the xanthene ring system. Understanding these mechanisms is crucial for developing synthetic routes to deuterated xanthene derivatives and for potentially using these deuterated compounds as building blocks in more complex catalytic structures.

Photochemical Applications beyond Conventional Dyeing

Several common xanthene-based fluorescent dyes, such as fluorescein, eosin (B541160) Y, and rose bengal, have been identified as efficient visible-light activatable carbon monoxide-releasing molecules (photoCORMs). rsc.orgresearchgate.netchemrxiv.org Despite being generally considered photochemically stable, extensive irradiation of these dyes in aqueous solutions with visible light leads to their degradation and the liberation of carbon monoxide, a significant bioactive gasotransmitter. chemrxiv.org This process occurs in multiple steps, yielding CO with chemical yields ranging from 40% to over 80%, alongside other low-mass photoproducts like phthalic and formic acids. chemrxiv.orgresearchgate.net

The incorporation of a deuterated core, using this compound as a precursor for the synthesis of these dyes, offers a sophisticated method for investigating the complex photodegradation mechanism. wikipedia.org Isotopic labeling allows researchers to trace the fate of the atoms from the original xanthene skeleton through the multistep degradation pathway. wikipedia.org Furthermore, the substitution of hydrogen with deuterium can induce a kinetic isotope effect, potentially altering the rate of CO release. Observing such an effect would provide valuable insight into the bond-cleavage events that are critical to the CO liberation process, helping to refine the mechanistic understanding of these novel photoCORMs.

Table 2: CO Release from Xanthene Dyes upon Visible Light Irradiation

| Xanthene Dye | CO Yield (%) | Experimental Conditions | Reference |

|---|---|---|---|

| Fluorescein | ~40-80% | Extensive irradiation with visible light in aqueous solution (pH = 7.4). | chemrxiv.orgchemrxiv.org |

| Eosin Y | ~40-80% | Extensive irradiation with visible light in aqueous solution (pH = 7.4). | chemrxiv.orgchemrxiv.org |

| Rose Bengal | ~40-80% | Extensive irradiation with visible light in aqueous solution (pH = 7.4). | chemrxiv.orgchemrxiv.org |

Xanthene derivatives are well-known for their applications in systems involving photoinduced electron transfer (PeT). rsc.org In a typical PeT-based fluorescent probe, the xanthene fluorophore is connected to a recognition group, and its fluorescence is "quenched" through electron transfer. rsc.org Upon interaction with a specific analyte, this PeT process is inhibited, leading to a "turn-on" fluorescence signal. The efficiency and kinetics of PeT are fundamental to the performance of these systems.

Introducing deuterium into the xanthene structure by using this compound can significantly impact PeT dynamics. This phenomenon, known as the deuterium isotope effect, has been observed in other dye systems where isotopic substitution influences the rate of electron transfer. acs.orgnih.gov The effect can arise from several factors. Deuteration alters the vibrational energy levels of C-D bonds compared to C-H bonds. Since these vibrational modes can couple to the electron transfer process, this change can affect the reaction's activation energy and kinetics. acs.org Studies on coumarin (B35378) dyes, for example, have shown that deuteration can alter the driving force for electron transfer processes. acs.org Therefore, synthesizing xanthene-based systems from this compound provides a means to modulate and study the mechanics of photoinduced electron transfer, offering a deeper understanding of the relationship between molecular structure and ultrafast photochemical events.

This compound as a Probe in Advanced Analytical Methodologies

Isotopic labeling with stable isotopes like deuterium is a cornerstone of modern analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com this compound serves as an ideal precursor for creating deuterated internal standards for use in quantitative analytical assays. ucsb.edu

In quantitative mass spectrometry, an internal standard is a compound that is chemically identical to the analyte being measured, but with a different mass due to isotopic enrichment. nih.gov A known quantity of the deuterated standard (synthesized from this compound) is added to a sample containing the non-deuterated (protiated) analyte of interest. Because the deuterated and non-deuterated versions have nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time), any sample loss or variation during sample preparation and analysis affects both compounds equally. cchmc.org The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass difference. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved.

This approach is invaluable for complex biological or environmental samples where matrix effects can interfere with quantification. This compound can be used to synthesize a wide array of deuterated xanthene-based probes, dyes, or ligands, enabling their precise measurement in various research contexts, from proteomics to materials science. nih.govnih.govnih.gov

Table 3: Role of this compound in Analytical Techniques

| Analytical Technique | Application of this compound | Principle | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Precursor for deuterated internal standards. | Isotopic dilution analysis; the mass difference allows for differentiation from the native analyte, enabling precise quantification. | wikipedia.orgucsb.edunih.gov |

| Nuclear Magnetic Resonance (NMR) | Synthesis of deuterated molecules for mechanistic studies. | Deuterium has a different gyromagnetic ratio than protium (B1232500) and is largely "silent" in 1H NMR, simplifying complex spectra and helping to assign signals. | wikipedia.org |

| Chromatography (e.g., HPLC) | Probing molecular interactions. | Deuterated compounds can exhibit slightly different retention times compared to their protiated counterparts (chromatographic isotope effect), providing insights into solute-stationary phase interactions. | cchmc.org |

Future Research Directions in Deuterated Xanthene Chemistry

Exploration of Novel Synthetic Routes for Deuterated Xanthenes

While classical methods for deuterium (B1214612) labeling exist, the future lies in developing more efficient, selective, and scalable synthetic routes to access a diverse library of deuterated xanthenes. clearsynth.comresearchgate.net Current research often relies on multi-step syntheses starting from deuterated precursors or direct hydrogen isotope exchange (HIE) reactions that may lack selectivity. researchgate.net Future explorations should focus on late-stage deuteration of complex xanthene derivatives, which is highly desirable in fields like medicinal chemistry. rsc.org

Promising areas for development include:

Photocatalysis: Visible-light-induced deuteration offers a mild and green alternative to traditional methods, allowing for the late-stage modification of complex molecules under benign conditions. rsc.org

Biocatalysis: Employing enzymes, such as those dependent on nicotinamide (B372718) cofactors, can provide unparalleled chemo-, regio-, and stereoselectivity in deuterium incorporation. nih.gov The use of H₂ as a clean reductant and D₂O as the deuterium source represents a particularly sustainable approach. nih.gov

Multicomponent Reactions (MCRs): Designing MCRs that utilize deuterated building blocks, such as [D1]-aldehydes, can rapidly generate diverse libraries of complex deuterated xanthene-like structures in a single pot, enhancing synthetic efficiency. beilstein-journals.org

Transition-Metal Catalysis: Further development of palladium, ruthenium, or iridium-catalyzed H-D exchange reactions can offer high selectivity and efficiency. nih.gov Utilizing D₂O as the deuterium source in these systems is an environmentally benign alternative to D₂ gas. nih.gov

| Synthetic Strategy | Key Advantages | Deuterium Source | Potential for Xanthene-d2 |

| Photocatalysis | Mild conditions, high functional group tolerance, late-stage functionalization. rsc.org | D₂O, Deuterated solvents | Selective deuteration of complex xanthene dyes and probes. |

| Biocatalysis | Exceptional selectivity (chemo-, regio-, stereo-), green reagents. nih.gov | D₂O | Asymmetric deuteration to create chiral deuterated xanthenes. |

| Multicomponent Reactions | High synthetic efficiency, molecular diversity from simple precursors. beilstein-journals.org | Deuterated aldehydes/amines | Rapid generation of complex deuterated xanthene libraries. |

| Transition-Metal Catalysis | High efficiency, regioselectivity. nih.gov | D₂O, D₂ (in situ) | Targeted deuteration at specific C-H bonds in the xanthene core. |

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

Xanthene-based fluorescent probes are renowned for their excellent photophysical properties. researchgate.net Deuteration can further enhance these properties and, crucially, serve as a subtle spectroscopic tag to probe reaction mechanisms in real-time. Future research will leverage advanced spectroscopic techniques to decode complex chemical and biological processes.

Vibrational Spectroscopy: High-resolution gas-phase infrared and microwave spectroscopy can provide detailed structural information on this compound and its complexes, revealing the influence of deuteration on molecular dynamics and intermolecular interactions. rsc.org

NMR Spectroscopy: Advanced NMR techniques can be used to precisely determine the degree and position of deuterium incorporation. Furthermore, NMR is a powerful tool for measuring kinetic isotope effects, providing invaluable data for elucidating enzymatic and chemical reaction mechanisms. nih.gov

Time-Resolved Fluorescence Spectroscopy: By comparing the fluorescence lifetimes and quantum yields of deuterated and non-deuterated xanthene probes, researchers can gain insight into non-radiative decay pathways and excited-state dynamics. nih.govnih.gov This is particularly useful for developing improved sensors and imaging agents. mdpi.comnih.gov

The development of new this compound based probes designed for specific spectroscopic modalities will allow for the direct observation of bond-breaking and bond-forming events, offering unprecedented clarity into reaction transition states. researchgate.net

Integration of this compound into Next-Generation Functional Materials

The enhanced stability and improved photophysical properties of deuterated organic molecules make them prime candidates for next-generation functional materials. chem-station.com Replacing hydrogen with deuterium in the N-alkyl groups of xanthene dyes like rhodamines has been shown to increase fluorescence quantum yield and significantly slow photobleaching. biorxiv.orgbiorxiv.org

Key areas for integration include:

Organic Light-Emitting Diodes (OLEDs): The "giant isotope effect" observed in deuterated organic semiconductors can increase the operational lifetime of OLEDs by a factor of 5 to 20. isotope.com Integrating this compound derivatives as host or emissive materials, particularly for the challenging blue light emission, could lead to more durable and efficient displays. isotope.comjustia.com

Advanced Bioimaging: The superior photostability of deuterated xanthene fluorophores is highly advantageous for demanding microscopy techniques like single-molecule imaging. "JFX" dyes, which are deuterated versions of Janelia Fluor dyes, have already demonstrated superior performance in cellular imaging experiments. biorxiv.org

Photoredox Catalysis: Xanthene dyes are effective photoredox catalysts. Deuteration could enhance their stability under prolonged irradiation, leading to more robust and efficient catalytic systems for organic synthesis.

The systematic deuteration of various positions on the xanthene core and its substituents will allow for the fine-tuning of material properties for specific applications in electronics and photonics. google.comjustia.com

Theoretical Predictions for Rational Design of this compound Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the consequences of deuteration. snnu.edu.cn Theoretical calculations can accurately model the changes in vibrational frequencies that give rise to the kinetic isotope effect. nih.gov

Future theoretical work should focus on:

Predicting KIEs: Accurately calculating expected KIE values for proposed reaction pathways can help experimentalists design studies to distinguish between different mechanisms. nih.gov Comparing calculated and experimental KIEs can validate or refute proposed transition state structures. snnu.edu.cnnih.gov

Modeling Photophysical Properties: Computational models can predict how deuteration will affect the absorption and emission spectra, quantum yields, and non-radiative decay rates of xanthene dyes. This allows for the in-silico design of novel fluorophores with desired optical properties before undertaking complex synthesis.

Simulating Material Performance: Theoretical models can predict the charge transport and stability properties of deuterated xanthene derivatives within an organic electronic device structure, accelerating the development of improved OLEDs and other functional materials.

The synergy between theoretical prediction and experimental validation will be crucial for the rational design of novel this compound systems with tailored functions.

Discovery of Unprecedented Reaction Pathways Enabled by Deuteration

The kinetic isotope effect is fundamentally a change in reaction rate upon isotopic substitution. wikipedia.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning it requires more energy to break. libretexts.org This slowing of C-H cleavage can fundamentally alter a reaction's energy landscape.

This phenomenon can be exploited to:

Switch Reaction Pathways: If a molecule can react via two or more competing pathways, one of which involves C-H bond cleavage as the rate-determining step, deuteration at that position will slow that pathway significantly. This can cause a previously minor, non-C-H cleaving pathway to become the major or even exclusive route, effectively uncovering new reactivity.

Trap Reactive Intermediates: By slowing down a subsequent reaction step that involves C-H/C-D bond cleavage, it may become possible to observe or trap a transient intermediate that is too short-lived to detect in the non-deuterated system.

Elucidate Complex Mechanisms: In multi-step reactions, selective deuteration at different positions can help identify the rate-determining step and differentiate between proposed mechanisms, as demonstrated in studies of H-abstraction by heme complexes involving xanthene. nih.gov

The strategic use of this compound as a mechanistic tool has the potential to reveal subtle and previously unobserved reaction pathways in both synthetic and biological chemistry.

Sustainable and Green Chemistry Approaches in Deuterated Xanthene Synthesis and Application

The principles of green chemistry are increasingly important in modern chemical synthesis. journaljpri.com Future research into deuterated xanthenes must prioritize the development of environmentally benign methods. researchgate.net

Key strategies for sustainable synthesis include:

Green Catalysts: Utilizing reusable, non-toxic catalysts such as metal-ion-exchanged zeolites, nano silica-supported catalysts, or bio-based catalysts like sulfonated fructose (B13574) can reduce waste and environmental impact. journaljpri.comrsc.orgnih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of sustainable chemistry. nih.gov Many modern syntheses of xanthene derivatives are being developed under these conditions. unito.it

Alternative Energy Sources: Employing energy sources like ultrasound or microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products under milder conditions than conventional heating. nih.govnih.gov Ultrasound-assisted synthesis, in particular, has emerged as a powerful green tool for constructing xanthene derivatives. unito.itnih.gov

Atom Economy: Designing synthetic routes, such as one-pot condensation reactions, that maximize the incorporation of starting material atoms into the final product minimizes waste. nih.gov

By integrating these sustainable practices, the synthesis and application of this compound and its derivatives can be achieved with minimal environmental footprint, aligning this exciting research area with the future of responsible chemical innovation. beilstein-journals.org

Q & A

Q. How do the spectral properties of Xanthene-d2 differ from its non-deuterated counterpart, and what experimental methods validate these differences?